molecular formula C24H20O2 B14449055 (E)-alpha-(3,3-Diphenyl-2-propenylidene)-4-methylbenzeneacetic acid CAS No. 75226-89-0

(E)-alpha-(3,3-Diphenyl-2-propenylidene)-4-methylbenzeneacetic acid

Katalognummer: B14449055
CAS-Nummer: 75226-89-0
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: UMXVVCXDMHGELF-HAVVHWLPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-alpha-(3,3-Diphenyl-2-propenylidene)-4-methylbenzeneacetic acid is an organic compound characterized by its unique structure, which includes a propenylidene group and two phenyl rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-alpha-(3,3-Diphenyl-2-propenylidene)-4-methylbenzeneacetic acid typically involves the reaction of 4-methylbenzeneacetic acid with 3,3-diphenyl-2-propenylidene under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities, ensuring consistency and quality. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-alpha-(3,3-Diphenyl-2-propenylidene)-4-methylbenzeneacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions may yield alcohols or alkanes.

    Substitution: The phenyl rings and the propenylidene group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

(E)-alpha-(3,3-Diphenyl-2-propenylidene)-4-methylbenzeneacetic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic properties and potential use in drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (E)-alpha-(3,3-Diphenyl-2-propenylidene)-4-methylbenzeneacetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Trifluorotoluene: An organic compound with similar aromatic properties.

    Methylammonium lead halides:

Uniqueness

(E)-alpha-(3,3-Diphenyl-2-propenylidene)-4-methylbenzeneacetic acid is unique due to its specific structural features, which confer distinct chemical and physical properties

Eigenschaften

CAS-Nummer

75226-89-0

Molekularformel

C24H20O2

Molekulargewicht

340.4 g/mol

IUPAC-Name

(2E)-2-(4-methylphenyl)-5,5-diphenylpenta-2,4-dienoic acid

InChI

InChI=1S/C24H20O2/c1-18-12-14-21(15-13-18)23(24(25)26)17-16-22(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-17H,1H3,(H,25,26)/b23-17+

InChI-Schlüssel

UMXVVCXDMHGELF-HAVVHWLPSA-N

Isomerische SMILES

CC1=CC=C(C=C1)/C(=C\C=C(C2=CC=CC=C2)C3=CC=CC=C3)/C(=O)O

Kanonische SMILES

CC1=CC=C(C=C1)C(=CC=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.